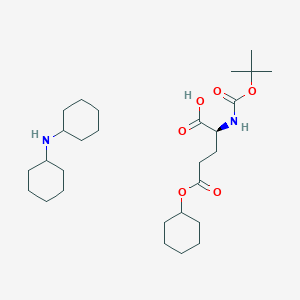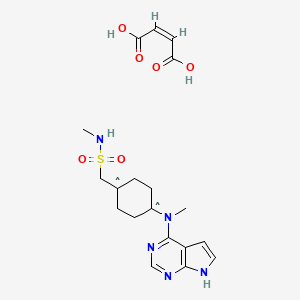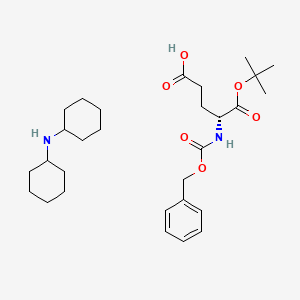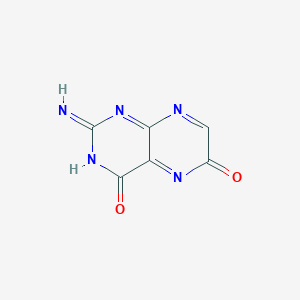![molecular formula C18H14FN3O3S B12344884 2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B12344884.png)
2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide is a complex organic compound with a unique structure that includes a thiazole ring, an amino group, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the amino group and the fluorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form different derivatives.
Reduction: The carbonyl group in the thiazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the fluorophenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Pemetrexed: A similar compound with a pyrrolo[2,3-d]pyrimidine skeleton, used as an anticancer drug.
Methotrexate: Another related compound, known for its use in cancer therapy and autoimmune diseases.
Uniqueness
2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C18H14FN3O3S |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-2-[2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C18H14FN3O3S/c19-12-5-7-13(8-6-12)21-16(23)10-25-14-4-2-1-3-11(14)9-15-17(24)22-18(20)26-15/h1-9H,10H2,(H,21,23)(H2,20,22,24)/b15-9- |
Clave InChI |
LRGGLIAQKOGIMV-DHDCSXOGSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=N)S2)OCC(=O)NC3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C(=O)NC(=N)S2)OCC(=O)NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-propyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12344810.png)
![4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid](/img/structure/B12344818.png)
![2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B12344828.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B12344838.png)


![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylate](/img/structure/B12344854.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12344859.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B12344860.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12344868.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B12344871.png)
![9-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12344877.png)

